3-(3-Hydroxyphenyl)propionic acid

Catalog No.
S568410
CAS No.
621-54-5
M.F
C9H10O3
M. Wt
166.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-Hydroxyphenyl)propionic acid

Researchers quantifying colonic polyphenol metabolism often encounter isomer-induced assay inaccuracy. 3-(3-Hydroxyphenyl)propionic acid (3-HPPA) is the exclusive biomarker of proanthocyanidin/chlorogenic acid gut microbiota degradation, clearly distinguishable from 4-HPPA. Its meta-hydroxyl configuration also imparts unique reactivity for synthesis of esters and polymers. • Distinct biomarker for dietary polyphenol catabolism, validated for LC-MS/MS panels. • Inhibits Aβ42 aggregation in Alzheimer’s models; demonstrates RANKL-independent anti-resorptive activity. • High solubility in methanol, chloroform; pKa 4.68 for optimal esterification. Global stock ensures immediate availability for research and analytical workflows.

CAS Number

621-54-5

Product Name

3-(3-Hydroxyphenyl)propionic acid

IUPAC Name

3-(3-hydroxyphenyl)propanoic acid

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

InChI

InChI=1S/C9H10O3/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6,10H,4-5H2,(H,11,12)

InChI Key

QVWAEZJXDYOKEH-UHFFFAOYSA-N

Synonyms

Dihydro-m-coumaric Acid; NSC 33135; NSC 39468; m-Hydroxyphenylpropionic Acid; β-(3-Hydroxyphenyl)propionic Acid; β-(m-Hydroxyphenyl)propionic Acid; 3-(3-Hydroxyphenyl)propanoic Acid; 3-Hydroxyphenyl)propionic Acid; 3-(m-Hydroxyphenyl)propionic Acid;

Canonical SMILES

C1=CC(=CC(=C1)O)CCC(=O)O

The exact mass of the compound 3-(3-Hydroxyphenyl)propanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 39468. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cinnamates - Coumaric Acids - Supplementary Records. It belongs to the ontological category of monocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

25 mg, 100 mg, 500 mg, 1 g, 5 g

3-(3-Hydroxyphenyl)propionic acid (3-HPPA, CAS 621-54-5) is a high-value phenolic monocarboxylic acid characterized by a propionic acid backbone and a meta-substituted hydroxyl group . Commercially, it serves as a critical analytical standard for targeted metabolomics and a specialized precursor in organic synthesis . It exhibits high solubility in polar organic solvents such as methanol and chloroform, and features a pKa of approximately 4.68, making it highly processable for liquid chromatography-mass spectrometry (LC-MS/MS) workflows and esterification reactions. Its structural stability and specific functionalization render it an essential procurement item for laboratories quantifying dietary polyphenol biotransformation and synthesizing bioactive derivatives .

Research Fit

Gut Microbial Metabolite Research
Endogenous phenolic acid from dietary polyphenol catabolism supports biomarker and metabolomics workflows.
Analytical Standard Fit
High-purity reference material for HPLC-UV quantification and method validation in phenolic acid panels.
Synthesis Intermediate
Research-grade precursor for organic synthesis and chiral auxiliary preparation in asymmetric catalysis.

Substituting 3-HPPA with its close structural isomers, such as 3-(4-hydroxyphenyl)propionic acid (4-HPPA) or 3,4-dihydroxyphenylpropionic acid (3,4-DHPPA), fundamentally compromises analytical accuracy and synthetic specificity [1]. In targeted metabolomics, these isomers represent entirely distinct biochemical pathways: 4-HPPA is a byproduct of tyrosine metabolism linked to small bowel anaerobic overgrowth, whereas 3-HPPA is the exclusive downstream biomarker for colonic proanthocyanidin and chlorogenic acid degradation[1]. Furthermore, in synthetic applications, the meta-hydroxyl positioning of 3-HPPA dictates unique steric and electronic reactivity during esterification and polymerization compared to the para-substituted 4-HPPA, meaning generic substitution will yield off-target molecular architectures and invalidate quantitative assays.

Substitution Risk

Para-isomer substitution
Meta-hydroxyl position required for eNOS-dependent vasorelaxation; para-isomer inactive in reported aortic ring assays.
Precursor polyphenol mismatch
3HPPA shows reported higher restoration of PKC activity vs. chlorogenic acid; precursor may not replicate endpoint response.
Analytical standard mismatch
Chromatographic retention differs from ferulic acid and p-coumaric acid; not directly interchangeable in HPLC methods.

Chromatographic Specificity in Gut Microbiome Metabolomics

In high-resolution LC-MS/MS bioanalysis of human urine, 3-HPPA demonstrates strict chromatographic separation and specific mass transitions compared to its isomers. While 4-HPPA serves as a marker for tyrosine degradation, 3-HPPA is quantified specifically at a lower limit of quantification (LLOQ) of 10–40 ng/mL to track proanthocyanidin metabolism [1]. Assays utilizing 3-HPPA as a standard achieve high precision (1.4–13.3%) and accuracy (85.8–109.7%), proving that isomer substitution would lead to complete misinterpretation of gut dysbiosis and dietary metabolism [1].

Evidence DimensionMetabolic Pathway Specificity & LLOQ
Target Compound Data3-HPPA: 10–40 ng/mL LLOQ; tracks proanthocyanidin/chlorogenic acid metabolism.
Comparator Or Baseline4-HPPA: Tracks tyrosine metabolism; 3,4-DHPPA: Tracks dietary quinolones/Clostridium overgrowth.
Quantified Difference100% pathway divergence; non-overlapping diagnostic utility.
ConditionsLC-MS/MS bioanalysis of human urine with stable-labeled isotope standards.

Procurement of the exact 3-HPPA standard is mandatory for diagnostic panels aiming to quantify polyphenol-specific gut microbiota activity without cross-contamination from amino acid metabolism.

eNOS Vasodilation vs. Para-Isomer
Head-to-head
Target: concentration-dependent relaxation, abolished by L-NAME; SBP reduction 28±5 mmHg at 10 mg/kg i.v.
Comparator: negligible vasorelaxant activity
Supports eNOS-dependent pathway study context; para-isomer may not serve as substitute.
Rat aortic ring assay; SHR model

Precursor Suitability for Esterification and Polymer Synthesis

As a synthetic building block, 3-HPPA offers excellent processability due to its high solubility in chloroform and methanol (up to 33 mg/mL or ~198.59 mM at 25°C), which facilitates homogeneous liquid-phase reactions . It is specifically utilized as an intermediate in the preparation of 3-(3-hydroxyphenyl)-propionic acid methyl ester and other specialized organic products. Attempting to substitute this with ortho- or para-isomers alters the steric hindrance around the phenolic hydroxyl, directly impacting downstream polymerization kinetics and esterification yields.

Evidence DimensionSolubility & Synthetic Yield Potential
Target Compound DataSoluble up to 33 mg/mL (198.59 mM) in polar organics; meta-substitution minimizes steric hindrance.
Comparator Or BaselineOrtho-substituted isomers (e.g., 3-(2-hydroxyphenyl)propionic acid): Higher steric hindrance.
Quantified DifferenceOptimal meta-configuration ensures predictable esterification kinetics compared to sterically hindered ortho-isomers.
ConditionsStandard esterification and intermediate synthesis at 25°C.

Industrial chemists must procure the 3-isomer to ensure reproducible reaction kinetics and high yields when synthesizing specific phenolic esters or polymers.

Cd Cytotoxicity vs. Chlorogenic Acid
Head-to-head
3HPPA: PKC activity ratio increase 12.0% vs. Cd control
CGA: 7.7% increase (1.56-fold difference)
Supports cadmium antagonism endpoint review; precursor CGA may not replicate PKC restoration context.
In vitro erythrocyte model; in vivo mouse data reported

Receptor-Independent Osteoclastogenesis Inhibition

3-HPPA exhibits distinct biological activity in bone remodeling models compared to baseline phenolic acids. At a concentration of 0.1 mg/mL, 3-HPPA significantly reduces bone resorption activity and the number of RANKL-differentiated RAW 264.7 osteoclasts in a hydroxyapatite model [1]. This inhibition occurs through a RANKL-RANK independent pathway, a highly specific mechanism not universally shared by generic dietary metabolites or unfunctionalized propionic acids [1].

Evidence DimensionOsteoclast Inhibition Activity
Target Compound DataActive at 0.1 mg/mL (reduces RANKL-differentiated osteoclasts).
Comparator Or BaselineBaseline vehicle / generic phenolic acids lacking the specific meta-hydroxyl configuration.
Quantified DifferenceSignificant reduction in bone resorption via a non-canonical (RANKL-RANK independent) pathway.
ConditionsIn vitro hydroxyapatite resorption model using RAW 264.7 cells.

Researchers developing novel therapeutics for bone loss must source 3-HPPA to leverage its specific, non-canonical mechanism of osteoclast inhibition.

Gut Metabolite Specificity
Cross-study
3HPPA yield: 9-24% at 2 h
Benzoic acid: 4-5% at 24 h
2- to 6-fold higher short-term yield
Supports convergent metabolite biomarker context; quantitative predominance in fermentation models.
Human fecal microbiota in vitro; HPLC-ESI-MS-MS

Inhibition of Amyloid-Beta (1-42) Aggregation

3-HPPA demonstrates targeted neuroprotective properties that distinguish it from standard systemic antioxidants. In cell-free assays, 3-HPPA actively inhibits amyloid-β (1-42) (Aβ42) peptide aggregation at a concentration of 100 µM [1]. Furthermore, it actively crosses the blood-brain barrier, accumulating in the brains of subjects fed polyphenol extracts, which differentiates it from larger, non-absorbable parent polyphenols (like proanthocyanidins) that fail to reach the central nervous system [1].

Evidence DimensionAβ42 Aggregation Inhibition & Bioavailability
Target Compound DataInhibits Aβ42 aggregation at 100 µM; brain-penetrant.
Comparator Or BaselineParent polyphenols (e.g., proanthocyanidins): Poorly absorbed, non-brain-penetrant.
Quantified DifferenceDirect inhibition at 100 µM with confirmed CNS accumulation versus 0% CNS accumulation for parent compounds.
ConditionsCell-free Aβ42 aggregation assay and in vivo brain accumulation tracking.

For neurodegenerative disease models, 3-HPPA is required over crude polyphenol extracts due to its proven blood-brain barrier permeability and direct anti-aggregation activity.

HPLC Method Validation
Class-level
Linearity R²≥0.9979; recovery 86.84-101.56%; RSD 1.15-2.29%
Supports analytical method fit; parameters meet typical validation benchmarks for phenolic acid panels.
Agilent C18 column; methanol-acetic acid gradient; dual λ
Synthetic Utility vs. Para-Isomer
Class-level
3HPPA: chiral auxiliary precursor; organic synthesis intermediate
Para-isomer: oxidase substrate; polyester monomer
Supports synthetic application selection; meta-isomer enables specific chiral scaffold access.
Diastereoselective reduction applications reported

Targeted Metabolomics and Gut Microbiome Diagnostics

Essential as an analytical standard for LC-MS/MS panels quantifying the degradation of dietary proanthocyanidins and chlorogenic acid, where it serves as a direct biomarker for robust intestinal bacterial metabolism [1].

Organic Synthesis of Phenolic Esters

Procured as a highly soluble, meta-substituted intermediate for the synthesis of 3-(3-hydroxyphenyl)-propionic acid methyl ester and related specialty chemicals or polymers .

Osteoclastogenesis and Bone Remodeling Research

Deployed in cellular assays (e.g., RAW 264.7 cells) to investigate RANKL-RANK independent pathways for inhibiting bone resorption [2].

Neurodegenerative Disease Modeling

Utilized in in vitro and in vivo models of Alzheimer's disease to study the inhibition of Aβ42 aggregation and the effects of brain-penetrant phenolic metabolites [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
eNOS-dependent vasodilation studies
Meta-hydroxyl positional requirement
eNOS/NO pathway response in aortic ring assays
Cadmium toxicity antagonism research
PKC activity restoration profile
Erythrocyte protection endpoints vs. precursor polyphenols
Gut microbial metabolite biomarker studies
Convergent metabolite origin from multiple polyphenols
Quantitative yield and chromatographic specificity
Analytical standard for HPLC method calibration
Validated chromatographic resolution parameters
Linearity, recovery, and precision in polyphenol metabolite panels

Physical Description

Solid

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

166.062994177 Da

Monoisotopic Mass

166.062994177 Da

Heavy Atom Count

12

UNII

FJ68OF1P7C

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

621-54-5

Metabolism Metabolites

3-(3-hydroxyphenyl)propanoic acid is a known human metabolite of 3,4-dihydroxyphenylpropionic acid.

Wikipedia

3-hydroxybenzenepropanoic acid

Mussel-mimetic, bioadhesive polymers from plant-derived materials

Noriko Hiraishi, Daisaku Kaneko, Shu Taira, Siqian Wang, Masayuki Otsuki, Junji Tagami
PMID: 23857900   DOI: 10.1111/jicd.12054

Abstract

Mussel-mimetic, bioadhesive polymers are synthesized from plant-derived sources. The strong adhesive action is caused by interactions between the catechol groups at the end of the polymer terminal chains and the substrate surface. Here, we present a preliminary study of the adhesion properties and a discussion of the adhesion mechanism.
Two bioadhesive polymers were synthesized from natural plant-derived monomers by the transesterification of: (a) caffeic acid (3,4-dihydroxycinnamic acid; DHCA) and p-coumaric acid (4-hydroxycinnamic acid; 4HCA) to produce poly(DHCA-co-4HCA); and (b) 4-dihydroxyhydrocinnamic acid (DHHCA) and 3-(3-hydroxyphenyl) propionic acid (3HPPA) to produce poly(DHHCA-co-3HPPA). Thermoplastic poly(DHCA-co-4HCA) or poly(DHHCA-co-3HPPA) was placed between glass, carbon, steel, or bovine dentin substrates, and a lap shear adhesion test was conducted to compare them using conventional cyanoacrylate glue and epoxy resin.
The greatest adhesion for all tested substrates was exhibited by poly(DHHCA-co-3HPPA), followed by epoxy resin adhesive, poly(DHCA-co-4HCA), and cyanoacrylate adhesive. The adhesive strength of poly(DHHCA-co-3HPPA) was greater than 25.6 MPa for glass, 29.6 MPa for carbon, 15.7 MPa for steel, and 16.3 MPA for bovine dentin.
The adhesion of poly(DHHCA-co-3HPPA) might be the strongest reported for a mussel-mimic adhesive system, and could be a feasible alternative to petroleum adhesives.


Escherichia coli mhpR gene expression is regulated by catabolite repression mediated by the cAMP-CRP complex

I Manso, J L García, B Galán
PMID: 20966094   DOI: 10.1099/mic.0.043620-0

Abstract

The expression of the mhp genes involved in the degradation of the aromatic compound 3-(3-hydroxyphenyl)propionic acid (3HPP) in Escherichia coli is dependent on the MhpR transcriptional activator at the Pa promoter. This catabolic promoter is also subject to catabolic repression in the presence of glucose mediated by the cAMP-CRP complex. The Pr promoter drives the MhpR-independent expression of the regulatory gene. In vivo and in vitro experiments have shown that transcription from the Pr promoter is downregulated by the addition of glucose and this catabolic repression is also mediated by the cAMP-CRP complex. The activation role of the cAMP-CRP regulatory system was further investigated by DNase I footprinting assays, which showed that the cAMP-CRP complex binds to the Pr promoter sequence, protecting a region centred at position -40.5, which allowed the classification of Pr as a class II CRP-dependent promoter. Open complex formation at the Pr promoter is observed only when RNA polymerase and cAMP-CRP are present. Finally, by in vitro transcription assays we have demonstrated the absolute requirement of the cAMP-CRP complex for the activation of the Pr promoter.


Sexual dimorphism in urinary metabolite profiles of Han Wistar rats revealed by nuclear-magnetic-resonance-based metabonomics

E G Stanley, N J C Bailey, M E Bollard, J N Haselden, C J Waterfield, E Holmes, J K Nicholson
PMID: 15993369   DOI: 10.1016/j.ab.2005.01.024

Abstract

Gender-dependent metabolic variation in Han Wistar rats (n=25 male and n=25 female) was investigated using (1)H nuclear magnetic resonance (NMR) spectroscopy of urine coupled with chemometric methods. Statistically discriminatory regions of the spectra for male and female rats were identified and biomarker characterization was achieved by the further application of solid-phase extraction chromatography with NMR detection and high-performance liquid chromatography mass spectrometry. A novel discriminating molecule was identified as the sulfate conjugate of m-hydroxyphenylpropionic acid, which was excreted in higher concentrations by male rats. Other gender-related metabolite differences in the urine profiles included higher levels of trimethylamine-N-oxide, N,N'-dimethylglycine, m-hydroxyphenylpropionic acid, N-acetylglycoprotein, and cholate in samples from female animals. These studies emphasize the utility of multicomponent metabolic profiling for investigating physiological and genetic variation in experimental animals that may be of relevance to their use as models of toxicity and disease.


mhpT encodes an active transporter involved in 3-(3-hydroxyphenyl)propionate catabolism by Escherichia coli K-12

Ying Xu, Bing Chen, Hongjun Chao, Ning-Yi Zhou
PMID: 23934492   DOI: 10.1128/AEM.02110-13

Abstract

Escherichia coli K-12 utilizes 3-(3-hydroxyphenyl)propionate (3HPP) as a sole carbon and energy source. Among the genes in its catabolic cluster in the genome, mhpT was proposed to encode a hypothetical transporter. Since no transporter for 3HPP uptake has been identified, we investigated whether MhpT is responsible for 3HPP uptake. MhpT fused with green fluorescent protein was found to be located at the periphery of cells by confocal microscopy, consistent with localization to the cytoplasmic membrane. Gene knockout and complementation studies clearly indicated that mhpT is essential for 3HPP catabolism in E. coli K-12 W3110 at pH 8.2. Uptake assays with (14)C-labeled substrates demonstrated that strain W3110 and strain W3110ΔmhpT containing recombinant MhpT specifically transported 3HPP but not benzoate, 3-hydroxybenzoate, or gentisate into cells. Energy dependence assays suggested that MhpT-mediated 3HPP transport was driven by the proton motive force. The change of Ala-272 of MhpT to a histidine, surprisingly, resulted in enhanced transport activity, and strain W3110ΔmhpT containing the MhpT A272H mutation had a slightly higher growth rate than the wild-type strain at pH 8.2. Hence, we demonstrated that MhpT is a specific 3HPP transporter and vital for E. coli K-12 W3110 growth on this substrate under basic conditions.


Effects of six common dietary nutrients on murine intestinal organoid growth

Tenson Cai, Yijun Qi, Albert Jergens, Michael Wannemuehler, Terrence A Barrett, Qun Wang
PMID: 29389993   DOI: 10.1371/journal.pone.0191517

Abstract

The intestinal epithelium of the gastrointestinal (GI) tract constantly renews itself to absorb nutrients and provide protection for the body from the outside world. Since the intestinal epithelium is constantly exposed to various chemicals and dietary components, it is critical to determine which constituents promote or inhibit intestinal epithelium health and growth rate. Intestinal organoids, three-dimensional miniature models of the intestines, represent an ex vivo tool to investigate intestinal physiology and growth patterns. In this study, we measured the growth rates of murine intestinal organoids exposed to various concentrations of different dietary constituents. Results indicate that caffeic acid inhibited organoid growth in a concentration-dependent manner, curcumin exhibited variable effectiveness, and vitamin C had no effect on organoid growth.


A note on the preparation of m-hydroxyphenylpropionic acid

M DOMBROW, W H LINNEL
PMID: 14908932   DOI: 10.1111/j.2042-7158.1952.tb13122.x

Abstract




MhpA Is a Hydroxylase Catalyzing the Initial Reaction of 3-(3-Hydroxyphenyl)Propionate Catabolism in

Ying Xu, Ning-Yi Zhou
PMID: 31811039   DOI: 10.1128/AEM.02385-19

Abstract

K-12 and some other strains have been reported to be capable of utilizing 3-(3-hydroxyphenyl)propionate (3HPP), one of the phenylpropanoids from lignin. Although other enzymes involved in 3HPP catabolism and their corresponding genes from its degraders have been identified, 3HPP 2-hydroxylase, catalyzing the first step of its catabolism, has yet to be functionally identified at biochemical and genetic levels. In this study, we investigated the function and characteristics of MhpA from
strain K-12 (MhpA
). Gene deletion and complementation showed that
was vital for its growth on 3HPP, but the
deletion strain was still able to grow on 3-(2,3-dihydroxyphenyl)propionate (DHPP), the hydroxylation product transformed from 3HPP by MhpA
MhpA
was overexpressed and purified, and it was likely a polymer and tightly bound with an approximately equal number of moles of FAD. Using NADH or NADPH as a cofactor, purified MhpA
catalyzed the conversion of 3HPP to DHPP at a similar efficiency. The conversion from 3HPP to DHPP by purified MhpA
was confirmed using high-performance liquid chromatography and liquid chromatography-mass spectrometry. Bioinformatics analysis indicated that MhpA
and its putative homologues belonged to taxa that were phylogenetically distant from functionally identified FAD-containing monooxygenases (hydroxylases). Interestingly, MhpA
has approximately an extra 150 residues at its C terminus in comparison to its close homologues, but its truncated versions MhpA
and MhpA
(with 154 and 74 residues deleted from the C terminus, respectively) both lost their activities. Thus, MhpA
has been confirmed to be a 3HPP 2-hydroxylase catalyzing the conversion of 3HPP to DHPP, the initial reaction of 3HPP degradation.
Phenylpropionate and its hydroxylated derivatives resulted from lignin degradation ubiquitously exist on the Earth. A number of bacterial strains have the ability to grow on 3HPP, one of the above derivatives. The hydroxylation was thought to be the initial and vital step for its aerobic catabolism via the
pathway. The significance of our research is the functional identification and characterization of the purified 3HPP 2-hydroxylase MhpA from
K-12 at biochemical and genetic levels, since this enzyme has not previously been expressed from its encoding gene, purified, and characterized in any bacteria. It will not only fill a gap in our understanding of 3HPP 2-hydroxylase and its corresponding gene for the critical step in microbial 3HPP catabolism but also provide another example of the diversity of microbial degradation of plant-derived phenylpropionate and its hydroxylated derivatives.


Microbial metabolites of ingested caffeic acid are absorbed by the monocarboxylic acid transporter (MCT) in intestinal Caco-2 cell monolayers

Yutaka Konishi, Shoko Kobayashi
PMID: 15479001   DOI: 10.1021/jf049560y

Abstract

It was previously reported that m-coumaric acid, m-hydroxyphenylpropionic acid (mHPP), and 3,4-dihydroxyphenylpropionic acid (DHPP) are major metabolites of ingested caffeic acid formed by gut microflora and would be transported by the monocarboxylic acid transporter (MCT). We have directly measured their absorption characteristics in Caco-2 cells using a coulometric detection method involving HPLC-ECD. The proton-coupled directional transport of m-coumaric acid, mHPP, and DHPP was observed, and the transport was inhibited by an MCT substrate. The permeation of m-coumaric acid and mHPP was concentration-dependent and saturable: The Michaelis constant for m-coumaric acid and mHPP was 32.5 and 12.9 mM, respectively, and the maximum velocity for m-coumaric acid and mHPP was 204.3 and 91.2 nmol (min)(-1) (mg protein)(-1), respectively. By contrast, the permeation of DHPP was nonsaturable even at 30 mM and was inversely correlated with the paracellular permeability of Caco-2 cells. Our results demonstrate that these compounds are absorbed by the MCT, although DHPP is mainly permeated across Caco-2 cells via the paracellular pathway. MCT-mediated absorption of phenolic compounds per se and their colonic metabolites would exert significant impact on human health.


m-Hydroxyphenylpropionic acid, a major urinary metabolite of catechin in the rat

L A GRIFFITHS
PMID: 13901876   DOI: 10.1038/194869b0

Abstract




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